4-Hydroxy-3-iodobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVIRRXVOTGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359529 | |
| Record name | 4-hydroxy-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60032-63-5 | |
| Record name | 4-hydroxy-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a crucial intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside relevant experimental protocols.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aldehydic, hydroxyl, and aromatic protons. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.81 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 8.22 | Singlet (s) | - | 1H | Aromatic (H-2) |
| 7.80 | Doublet (d) | 6.8 | 1H | Aromatic (H-6) |
| 7.12 | Doublet (d) | 8.3 | 1H | Aromatic (H-5) |
| 5.84 | Singlet (s) | - | 1H | Hydroxyl (-OH) |
¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 190-192 | Aldehyde Carbonyl (C=O) |
| 158-160 | C4 (C-OH) |
| 140-142 | C2 (C-H) |
| 130-132 | C6 (C-H) |
| 128-130 | C1 (C-CHO) |
| 115-117 | C5 (C-H) |
| 85-87 | C3 (C-I) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are indicative of the hydroxyl, aldehyde, and aromatic moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3100 | Broad | O-H stretch (Phenolic) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2900-2800 & ~2800-2700 | Medium | C-H stretch (Aldehyde) |
| ~1700-1680 | Strong | C=O stretch (Aldehyde) |
| ~1600-1580 | Medium-Strong | C=C stretch (Aromatic) |
| ~1200-1100 | Strong | C-O stretch (Phenolic) |
| ~850-750 | Strong | C-H bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| MALDI | M+H⁺ | 248.238[1] | [M+H]⁺ |
| LCMS | ES- | 247.1[1] | [M-H]⁻ |
| Computed | - | 248.02 (Molecular Weight)[2] | M |
| Computed | - | 247.93343 (Exact Mass)[2] | M |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following are generalized procedures for the analysis of a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction : A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry Protocol (MALDI-TOF)
-
Matrix and Sample Preparation : Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and water). Mix the sample solution with the matrix solution.
-
Spotting : Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry, leading to co-crystallization.
-
Data Acquisition : Insert the target plate into the mass spectrometer. A pulsed laser is used to irradiate the sample spot, causing desorption and ionization. The ions are then accelerated in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time to the detector.
Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
Physical properties of 4-Hydroxy-3-iodobenzaldehyde (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its melting point and solubility characteristics, supported by experimental protocols and a visual workflow for its synthesis and purification.
Physical and Chemical Properties
This compound is a substituted benzaldehyde derivative. The presence of hydroxyl, iodo, and aldehyde functional groups on the benzene ring imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis and medicinal chemistry.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₂ | [1][2][3] |
| Molecular Weight | 248.02 g/mol | [1][2][3] |
| Appearance | White to pale beige solid/powder | [][5][6] |
| Melting Point | 109-114 °C, 112.0-116.0 °C, 113 °C, 128-130°C | [1][][5][6][7] |
| Boiling Point | 257.8 °C at 760 mmHg | [1][][7] |
| Density | 2.039 g/cm³ | [][7] |
Note: The reported melting point varies slightly across different suppliers, which may be attributed to the purity of the substance.
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reactions and formulations. It is reported to be soluble in several organic solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [] |
| Dichloromethane | Soluble | [] |
| Dimethylformamide (DMF) | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
| Methanol | Soluble (Slightly) | [][5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
The presence of the hydroxyl group allows for hydrogen bonding, which contributes to its solubility in polar organic solvents.
Experimental Protocols
3.1. Synthesis of this compound from 4-Hydroxybenzaldehyde
This protocol describes a common method for the synthesis of this compound via iodination of 4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.39 mmol) is prepared in acetic acid (30 mL).[8]
-
N-iodosuccinimide (4.5 g, 19.67 mmol) is added to the stirred solution.[8]
-
The reaction mixture is stirred at room temperature for 16 hours.[8]
-
After the reaction, the mixture is filtered.[8]
-
The filtrate is then poured into a mixture of water (100 mL) and ethyl acetate (50 mL).[8]
-
The aqueous phase is separated and extracted three times with ethyl acetate (3 x 50 mL).[8]
-
The combined organic phases are washed with water (2 x 20 mL).[8]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the product as a white solid.[8]
3.2. General Protocol for Melting Point Determination
The melting point of a crystalline solid can be determined using a standard melting point apparatus.
Procedure:
-
A small, dry sample of the purified this compound is finely powdered.
-
The powder is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Workflow and Visualization
The synthesis and purification process can be visualized as a logical workflow.
Caption: Synthesis and purification workflow for this compound.
This guide provides essential physical property data and procedural insights for researchers working with this compound. The provided information is intended to facilitate its effective use in experimental settings.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 [amp.chemicalbook.com]
- 6. This compound | 60032-63-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound, CAS No. 60032-63-5 - iChemical [ichemical.com]
- 8. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-iodobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-iodobenzaldehyde, a crucial intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound.
Introduction to this compound
This compound is an aromatic aldehyde with the chemical formula C₇H₅IO₂. Its structure, featuring a hydroxyl group and an iodine atom on the benzene ring, imparts specific polarity and reactivity characteristics that influence its solubility in different organic solvents. Understanding these solubility properties is paramount for its purification, reaction optimization, and formulation in drug development processes.
Qualitative Solubility Profile
Based on available data, this compound exhibits solubility in a range of polar organic solvents. While precise quantitative measurements are not widely published, the following table summarizes the known qualitative solubility.
| Organic Solvent | Qualitative Solubility |
| Chloroform | Soluble[] |
| Dichloromethane | Soluble[] |
| Dimethylformamide (DMF) | Soluble[] |
| Ethyl Acetate | Soluble[] |
| Methanol | Soluble[], Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
This information suggests that this compound is amenable to dissolution in moderately polar to polar aprotic and protic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like methanol, while the overall polarity of the molecule facilitates its interaction with aprotic polar solvents such as DMF and DMSO.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Ethyl Acetate)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of this compound (257.8°C) and ideally below its melting point (109-114°C)[].
-
Continue heating until a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight after drying.
-
The solubility can be expressed in various units, such as:
-
g/100 mL: (mass of solute / volume of solvent withdrawn) * 100
-
mol/L: (moles of solute / volume of solvent withdrawn in L)
-
Mole fraction: (moles of solute) / (moles of solute + moles of solvent)
-
-
The following diagram illustrates the workflow for this experimental protocol.
Synthesis and Purification Workflow
The synthesis of this compound often involves the iodination of 4-hydroxybenzaldehyde. Understanding the synthesis pathway is relevant as the choice of solvents for the reaction and subsequent purification steps is dictated by the solubility of the reactants and products. A general synthesis procedure is described in the literature, which can be followed by purification techniques like recrystallization, a process that heavily relies on the differential solubility of the compound in a solvent at different temperatures.
The diagram below outlines a typical synthesis workflow for this compound.
Conclusion
While quantitative solubility data for this compound remains scarce in published literature, its qualitative solubility in several common organic solvents is established. For researchers and professionals requiring precise solubility values, the provided generalized gravimetric method offers a robust experimental protocol. A thorough understanding of the solubility of this compound is essential for its effective use in synthesis, purification, and formulation, ultimately impacting the efficiency and success of research and development endeavors in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide to 4-Hydroxy-3-iodobenzaldehyde (CAS Number: 60032-63-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activity, and associated hazards of 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5). The information is intended to support research, development, and safety protocols for professionals working with this compound.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The presence of hydroxyl, iodo, and aldehyde functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 60032-63-5 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Iodo-4-hydroxybenzaldehyde, 4-Formyl-2-iodophenol | [3] |
| Molecular Formula | C₇H₅IO₂ | [1] |
| Molecular Weight | 248.02 g/mol | [1] |
| Appearance | White to pale beige solid | |
| Melting Point | 128-130 °C | |
| Boiling Point | 257.8 °C at 760 mmHg | |
| Density | 2.039 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol. | |
| InChI Key | KNQVIRRXVOTGGT-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1ccc(O)c(I)c1 |
Synthesis and Experimental Protocols
This compound can be synthesized through the iodination of 4-hydroxybenzaldehyde. Below are detailed experimental protocols for its preparation.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol describes the direct iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide as the iodinating agent.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using NIS.
Materials:
-
4-hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL), add N-iodosuccinimide (4.5 g, 19.67 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the mixture.
-
Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).
-
Separate the aqueous phase and extract it with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield the final product.
Protocol 2: Iodination using Iodine and Iodic Acid
This method provides an alternative route for the iodination of hydroxybenzaldehydes.
Experimental Workflow:
Caption: Synthesis of Iodo Hydroxybenzaldehydes using Iodine and Iodic Acid.
Materials:
-
Substituted hydroxybenzaldehyde
-
Iodine crystals
-
Iodic acid
-
Ethyl alcohol
-
Saturated sodium thiosulfate solution
-
Water
Procedure:
-
Dissolve the starting hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) in ethyl alcohol (20 mL).
-
Heat the reaction mixture to approximately 35°C.
-
Add iodic acid (0.01 mol) in water (2 mL) to the mixture with stirring over 2 hours.
-
Dilute the reaction mixture with water.
-
Decompose any unreacted iodine by adding a saturated solution of sodium thiosulfate.
-
Filter the solid that separates out.
-
Wash the solid with water and recrystallize from ethyl alcohol to obtain the purified product.[4]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds provides insights into its potential mechanisms of action.
Activation of the Sonic Hedgehog (Shh) Signaling Pathway
Studies on 4-hydroxybenzaldehyde have shown its ability to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in cellular growth and differentiation.[5] This suggests that this compound may also modulate this pathway.
Caption: Potential activation of the Shh signaling pathway.
Involvement in the Nrf2/HO-1 Pathway
A structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to protect cells against oxidative damage by activating the Nrf2/HO-1 pathway via ERK and Akt signaling.[6] This suggests a potential role for this compound in cellular protection against oxidative stress.
Caption: Potential role in the Nrf2/HO-1 cytoprotective pathway.
Hazards and Safety Information
Understanding the hazards associated with this compound is critical for safe handling. The following information is compiled from supplier safety data sheets and toxicological data of related compounds.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
| P280 | Wear protective gloves/ eye protection/ face protection. | [2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P405 | Store locked up. | [2] |
Toxicological Profile (Read-Across from 4-Hydroxybenzaldehyde)
Due to the limited toxicological data available for this compound, a read-across approach using data from the parent compound, 4-hydroxybenzaldehyde, is employed to estimate potential toxicity.
Table 3: Toxicological Data for 4-Hydroxybenzaldehyde (CAS 123-08-0)
| Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 3980 mg/kg | Rat | |
| Serious Eye Damage/Irritation | Causes serious eye damage | Bovine cornea | |
| Respiratory Irritation | May cause respiratory irritation | ||
| Genotoxicity (Ames test) | Not mutagenic | S. typhimurium, E. coli | [7] |
| Repeated Dose Toxicity (NOAEL) | 10 mg/kg/day (read-across from salicylaldehyde) | Rat | [7] |
| Reproductive Toxicity (NOAEL) | 40 mg/kg/day (fertility, read-across from salicylaldehyde) | Rat | [7] |
| Developmental Toxicity (NOAEL) | 160 mg/kg/day (read-across from salicylaldehyde) | Rat | [7] |
Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) for the specific material being used and follow all institutional and regulatory safety guidelines.
References
- 1. 4-Hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Stability and storage conditions for 4-Hydroxy-3-iodobenzaldehyde
An In-depth Technical Guide on the Stability and Storage of 4-Hydroxy-3-iodobenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in various synthetic and research applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 60032-63-5 | [1][2][3][][5] |
| Molecular Formula | C₇H₅IO₂ | [1][2][3][][5] |
| Molecular Weight | 248.02 g/mol | [1][2][3][][5] |
| Appearance | White to pale beige or light yellow to light orange solid/powder/crystal | [3][6] |
| Melting Point | 109-116 °C | [2][3][6][7] |
| Boiling Point | 257.8 °C at 760 mmHg | [2][3][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol | [3] |
Stability and Storage Conditions
This compound is a sensitive compound that requires specific storage conditions to maintain its purity and stability. The primary factors that can affect its stability include temperature, light, and air (oxygen).
General Stability of Aromatic Aldehydes
Aromatic aldehydes, in general, are susceptible to degradation through oxidation, especially when exposed to air. The aldehyde functional group can be oxidized to a carboxylic acid. The presence of a hydroxyl group on the aromatic ring can increase the molecule's sensitivity to oxidation. Factors like heat and light can accelerate this degradation process.
Recommended Storage Conditions
Various chemical suppliers provide consistent recommendations for the storage of this compound. These are summarized in the table below for easy comparison.
| Supplier/Source | Recommended Storage Temperature | Additional Conditions |
| ChemScene | 4°C | Protect from light, stored under nitrogen.[1] |
| Biosynth | 10°C - 25°C | - |
| BOC Sciences | Store at -20°C | - |
| Sigma-Aldrich | Refrigerator | - |
| TCI | Room Temperature (Recommended in a cool and dark place, <15°C) | Store under inert gas, Air Sensitive.[6] |
| Achmem | 2-8°C | Keep in dark place, Inert atmosphere. |
Based on this data, the optimal storage condition for long-term stability is at refrigerated temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere such as nitrogen or argon to prevent oxidation.
Potential Degradation Pathways
References
- 1. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. kth.diva-portal.org [kth.diva-portal.org]
An In-Depth Technical Guide to 4-Hydroxy-3-iodobenzaldehyde
This technical guide provides a comprehensive overview of 4-Hydroxy-3-iodobenzaldehyde, a key aromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and analytical characterization.
Core Compound Data
This compound, also known by synonyms such as 3-Iodo-4-hydroxybenzaldehyde and 4-Formyl-2-iodophenol, is a substituted benzaldehyde derivative.[1][2][3] Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₇H₅IO₂ | [1][2][3][4] |
| Molecular Weight | 248.02 g/mol | [1][2][3][4] |
| CAS Number | 60032-63-5 | [1][2][4] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Melting Point | 113 °C | [3] |
| Boiling Point | 257.8 °C | [3] |
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Iodination of 4-Hydroxybenzaldehyde
This protocol describes the direct iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[5]
-
Materials:
-
4-hydroxybenzaldehyde
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[5]
-
Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Filter the mixture and pour the filtrate into water (100 mL).[5]
-
Add ethyl acetate (50 mL) and separate the aqueous phase.[5]
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and concentrate under reduced pressure to yield the product as a white solid.[5]
-
Method 2: Demethylation of 3-Iodo-4-methoxybenzaldehyde
This method involves the demethylation of 3-iodo-4-methoxybenzaldehyde using boron tribromide.[5]
-
Materials:
-
3-iodo-4-methoxybenzaldehyde
-
Anhydrous dichloromethane
-
Boron tribromide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Add approximately 1 g of 3-iodo-4-methoxybenzaldehyde to 100 mL of anhydrous dichloromethane and stir at 0°C.[5]
-
Add 0.405 mL of boron tribromide dropwise to the solution.[5]
-
Allow the reaction to warm to room temperature and stir for 24 hours.[5]
-
Quench the reaction by adding approximately 40 mL of water.[5]
-
Separate the aqueous and organic layers. Extract the aqueous layer with two 100 mL portions of ethyl acetate.[5]
-
Combine the organic layers and wash with 100 mL of water and 100 mL of brine.[5]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[5]
-
The crude product can be purified using silica gel flash column chromatography.[5]
-
Logical Relationship of Compound Identifiers
The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.
References
- 1. This compound | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | FI24605 [biosynth.com]
- 4. This compound - CAS:60032-63-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Acidity of the Hydroxyl Group in 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Estimated Acidity of 4-Hydroxy-3-iodobenzaldehyde
The acidity of a phenolic hydroxyl group is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the stability of the corresponding phenoxide ion through inductive and resonance effects. In the case of this compound, the hydroxyl group is flanked by an iodine atom at the meta position and an aldehyde group at the para position relative to the hydroxyl group's point of attachment.
Key Influencing Factors:
-
Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It deactivates the benzene ring and significantly stabilizes the negative charge of the phenoxide ion by delocalizing it onto the carbonyl oxygen. This stabilization increases the acidity of the parent phenol.
-
Iodine Atom (-I): As a halogen, iodine exerts an electron-withdrawing inductive effect (-I), which helps to stabilize the phenoxide ion and thus increases acidity. However, it also has a weak electron-donating resonance effect (+M) due to its lone pairs, which slightly counteracts the inductive effect. The net effect of halogens on phenol acidity is generally acid-strengthening.
Considering these substituent effects, the pKa of this compound is expected to be lower (i.e., more acidic) than that of phenol (pKa ≈ 10). The strong electron-withdrawing nature of the aldehyde group will be the dominant factor in increasing the acidity.
Quantitative Data on Acidity of Related Phenolic Compounds
To contextualize the estimated acidity of this compound, the following table summarizes the experimental pKa values of phenol and related substituted phenols.
| Compound | Substituent(s) | pKa | Effect of Substituent(s) on Acidity |
| Phenol | - | 10.0[1][2] | Reference compound |
| 4-Nitrophenol | -NO₂ (para) | 7.15 | Strong electron-withdrawing group, increases acidity |
| 4-Chlorophenol | -Cl (para) | 9.38 | Electron-withdrawing inductive effect, increases acidity |
| 4-Iodophenol | -I (para) | 9.30 | Electron-withdrawing inductive effect, increases acidity |
| 4-Hydroxybenzaldehyde | -CHO (para) | 7.61 | Strong electron-withdrawing group, increases acidity |
| 3-Iodophenol | -I (meta) | 9.02 | Electron-withdrawing inductive effect, increases acidity |
Based on the data for 4-hydroxybenzaldehyde, the introduction of an iodine atom at the 3-position is expected to further increase the acidity due to its electron-withdrawing inductive effect. Therefore, the pKa of this compound is predicted to be slightly lower than that of 4-hydroxybenzaldehyde (pKa = 7.61).
Experimental Protocols for pKa Determination
The acid dissociation constant (pKa) of this compound can be determined experimentally using several methods. Spectrometric and computational methods are commonly employed for phenolic compounds.[3][4][5]
Spectrometric Titration
This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as a methanol-water or acetonitrile-water mixture, to ensure solubility.[3]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant aliquot of the stock solution of this compound.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[3]
-
-
Data Analysis:
-
Identify the wavelengths at which the maximum difference in absorbance between the acidic and basic forms is observed.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
The resulting titration curve will be sigmoidal. The pKa is the pH at which the inflection point of the curve occurs, corresponding to the point where the concentrations of the acidic and basic forms are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where [HA] and [A⁻] are the concentrations of the protonated and deprotonated species, respectively, which can be determined from the absorbance data.
-
Computational Chemistry
Quantum mechanical calculations offer a theoretical approach to estimate pKa values.[6][7]
Methodology:
-
Model Building:
-
Construct the 3D structures of the protonated (this compound) and deprotonated (phenoxide ion) species.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set.[5]
-
-
pKa Calculation:
-
The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution using the following equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. The free energy change in solution is typically calculated using a thermodynamic cycle that involves the gas-phase acidity and the solvation free energies of all species involved in the equilibrium.[4]
-
Visualizations
Factors Influencing Acidity
Caption: Influence of substituents on the acidity of this compound.
Experimental Workflow for pKa Determination
Caption: General workflow for determining pKa by spectrometric titration.
References
- 1. sips.org.in [sips.org.in]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. afit.edu [afit.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Hydroxy-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 4-Hydroxy-3-iodobenzaldehyde as the aryl halide partner. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and heteroaryl-aryl compounds. The resulting 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde and its derivatives are valuable intermediates in drug discovery and materials science, serving as scaffolds for the synthesis of complex molecules with potential biological activity.
The protocols outlined below are based on established literature for similar substrates and provide a starting point for reaction optimization. Both conventional heating and microwave-assisted methods are described to accommodate different laboratory setups and to offer routes for accelerated synthesis.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on analogous reactions and serve as a guide for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp. (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 °C, 12 h | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 °C, 8 h | 80-92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O (5:1) | 80 °C, 16 h | 75-88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (3:1) | 110 °C, 6 h | 70-85 |
| 5 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 °C, 15 min (µW) | 90-98 |
| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Acetonitrile/H₂O (3:1) | 140 °C, 10 min (µW) | 82-94 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides an accelerated method for the Suzuki-Miyaura coupling using microwave irradiation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the specified temperature and time (e.g., 120 °C for 15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Heck Reaction of 4-Hydroxy-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This powerful tool enables the coupling of unsaturated halides with alkenes to generate substituted alkenes, a structural motif prevalent in numerous biologically active molecules and pharmaceutical compounds. 4-Hydroxy-3-iodobenzaldehyde is a versatile building block, and its functionalization via the Heck reaction provides a direct route to a variety of valuable compounds, including derivatives of ferulic acid, substituted styrenes, and other complex molecular architectures. These products are of significant interest in drug discovery and materials science due to their antioxidant, anti-inflammatory, and other therapeutic properties.
This document provides detailed application notes and experimental protocols for performing the Heck reaction with this compound, offering a guide for researchers in academic and industrial settings.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the C=C double bond in the product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture neutralizes the generated hydrido-palladium complex (e.g., HI), regenerating the active Pd(0) catalyst for the next cycle.
Typical Heck Reaction Conditions
The successful execution of a Heck reaction is dependent on the careful selection of several key parameters. Below is a summary of typical conditions for the Heck reaction of this compound with various alkenes, such as acrylates and styrenes.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound (1.0 eq) | Aryl iodides are generally more reactive than bromides or chlorides. |
| Alkene | Acrylic acid, methyl acrylate, styrene (1.1 - 1.5 eq) | Electron-deficient alkenes often provide higher yields. |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand (optional) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Often used with Pd(OAc)₂ to stabilize the catalyst. A typical Pd:Ligand ratio is 1:2 or 1:4. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃) | An organic or inorganic base is required (typically 1.5 - 2.5 eq). |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP) | Anhydrous polar aprotic solvents are generally preferred. |
| Temperature | 80 - 120 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Methyl Acrylate
This protocol describes a general procedure for the synthesis of methyl (E)-3-(4-hydroxy-3-formylphenyl)acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add triethylamine (2.0 mmol, 2.0 eq) followed by methyl acrylate (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol outlines a general method for the synthesis of 4-hydroxy-3-((E)-styryl)benzaldehyde.
Materials:
-
This compound
-
Styrene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Place the flask under an inert atmosphere.
-
Add anhydrous acetonitrile (8 mL) followed by styrene (1.3 mmol, 1.3 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (25 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Visualizations
The following diagrams illustrate the general Heck reaction catalytic cycle and a typical experimental workflow.
Figure 1: The catalytic cycle of the Heck reaction.
Figure 2: A typical experimental workflow for the Heck reaction.
The Versatile Role of 4-Hydroxy-3-iodobenzaldehyde in the Synthesis of Bioactive Natural Products
For Immediate Release
Shanghai, China – December 23, 2025 – 4-Hydroxy-3-iodobenzaldehyde has emerged as a crucial building block in the intricate field of natural product synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an iodine atom amenable to various coupling reactions, provides a versatile platform for the construction of complex molecular architectures found in biologically active compounds. This application note details the utility of this compound in the synthesis of key intermediates for natural products, providing protocols and quantitative data for researchers in drug discovery and organic chemistry.
The strategic placement of the iodo, hydroxyl, and formyl groups on the benzene ring allows for a diverse range of chemical transformations. The aldehyde functionality serves as a handle for chain elongation and the formation of carbon-carbon and carbon-nitrogen bonds. The hydroxyl group can be protected or participate in cyclization reactions, while the iodine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of complex carbon frameworks.
Application in the Synthesis of a Bastadin Precursor
A notable application of this compound is in the synthesis of precursors for the bastadin family of marine natural products. Bastadins are known for their interesting biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. The synthesis of a key diaryl ether intermediate for bastadin-5 showcases the utility of this iodinated benzaldehyde.
The overall synthetic strategy involves the protection of the hydroxyl group, followed by a Baeyer-Villiger oxidation to convert the aldehyde to a formate ester, which is then hydrolyzed to a phenol. This new phenol can then undergo an Ullmann condensation with another aromatic partner. Finally, deprotection of the initial hydroxyl group and subsequent functional group manipulations can lead to the desired bastadin precursor.
Experimental Protocols
Protocol 1: Protection of this compound
To a solution of this compound in anhydrous dichloromethane is added a suitable protecting group, such as methoxymethyl chloride (MOM-Cl), and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected product is then isolated and purified by column chromatography.
Protocol 2: Baeyer-Villiger Oxidation
The MOM-protected this compound is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the resulting formate ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the corresponding phenol.
Protocol 3: Ullmann Condensation
The newly formed phenol is coupled with a suitable aryl bromide partner using a copper-catalyzed Ullmann condensation. The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Protection | This compound | MOM-Cl, DIPEA, CH₂Cl₂ | 4-(Methoxymethoxy)-3-iodobenzaldehyde | >95 |
| Baeyer-Villiger | 4-(Methoxymethoxy)-3-iodobenzaldehyde | m-CPBA, CH₂Cl₂; then NaOH, MeOH/H₂O | 4-(Methoxymethoxy)-3-iodophenol | ~80-85 |
| Ullmann Coupling | 4-(Methoxymethoxy)-3-iodophenol, Aryl Bromide | CuI, K₂CO₃, DMF | Diaryl ether intermediate | ~60-70 |
Visualizing the Synthetic Pathway
The logical flow of the synthetic sequence to the bastadin precursor is illustrated below.
Signaling Pathway Implication
While the direct biological activity of this compound is not the primary focus, the natural products synthesized from it, such as certain bastadins, have been shown to modulate cellular signaling pathways. For instance, some bastadin analogs exhibit inhibitory effects on angiogenesis, a critical process in tumor growth and metastasis. This is often achieved by interfering with the vascular endothelial growth factor (VEGF) signaling pathway.
The diagram below illustrates a simplified representation of the VEGF signaling cascade that can be targeted by bastadin-related compounds.
Conclusion
This compound stands as a valuable and versatile starting material in the synthesis of complex natural products. Its trifunctional nature allows for a wide array of synthetic manipulations, making it a key component in the toolbox of synthetic organic chemists. The successful application of this compound in the preparation of bastadin precursors highlights its potential for the efficient construction of bioactive molecules, paving the way for future drug discovery and development efforts. Researchers are encouraged to explore the diverse reactivity of this compound to unlock new synthetic routes to other important natural products.
Application Notes: 4-Hydroxy-3-iodobenzaldehyde as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-iodobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a wide range of bioactive molecules. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an iodine atom, allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry and drug discovery. The presence of the iodine atom can enhance the biological activity of the resulting molecules and provides a handle for further functionalization through various cross-coupling reactions.
These application notes provide an overview of the use of this compound as a precursor for the synthesis of potential anticancer agents and enzyme inhibitors, complete with detailed experimental protocols and data presented for easy reference.
I. Application in the Synthesis of Anticancer Agents
Substituted benzaldehydes and their derivatives have been extensively studied for their potential as anticancer agents. The aldehyde group of this compound can be readily transformed into various heterocyclic structures or used in condensation reactions to generate compounds with cytotoxic activities against cancer cell lines.
A. Synthesis of Chalcone and Pyrazoline Derivatives
A common strategy involves the synthesis of chalcones via Claisen-Schmidt condensation, followed by cyclization to form pyrazoline derivatives. These classes of compounds are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.
Experimental Workflow:
Protecting the Hydroxyl Group of 4-Hydroxy-3-iodobenzaldehyde: A Guide to Strategic Selection and Application
Application Note & Protocol
For researchers and professionals in drug development and organic synthesis, the selective protection of functional groups is a critical step in the construction of complex molecules. 4-Hydroxy-3-iodobenzaldehyde is a valuable building block, featuring a reactive aldehyde, a phenolic hydroxyl group, and an iodine atom that can participate in various coupling reactions. To effectively utilize this scaffold, strategic protection of the hydroxyl group is often necessary to prevent unwanted side reactions. This document provides a detailed guide to selecting and applying suitable protecting groups for the hydroxyl moiety of this compound, complete with experimental protocols and a decision-making workflow.
Selecting the Appropriate Protecting Group
The choice of a protecting group for the hydroxyl function of this compound should be guided by the stability of the group under planned subsequent reaction conditions and the ease of its removal. The electron-withdrawing nature of the adjacent aldehyde and iodine substituents influences the acidity and nucleophilicity of the phenolic hydroxyl group.
Key considerations for selecting a protecting group include:
-
Reaction Conditions for Protection: The protection reaction should be high-yielding and regioselective, avoiding reactions with the aldehyde functionality.
-
Stability: The protecting group must be stable to the conditions of subsequent synthetic steps, which might include nucleophilic additions to the aldehyde, metal-catalyzed cross-coupling reactions at the iodine, or modifications of the aromatic ring.
-
Deprotection Conditions: The removal of the protecting group should be efficient and occur under mild conditions that do not affect other functional groups in the molecule.
Based on studies of analogous compounds like 3,4-dihydroxybenzaldehyde, benzyl-type protecting groups have shown excellent regioselectivity for the 4-hydroxyl position, which is electronically similar to the hydroxyl group in this compound.[1][2][3] In contrast, protecting groups like methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM) ethers have been reported to yield mixtures of isomers in similar systems.[1]
Comparative Data of Protecting Groups
The following table summarizes the performance of various protecting groups for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, a close structural analog of this compound. These data provide a strong basis for selecting a protecting group for the target molecule.[1][2][3]
| Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Benzyl (Bn) | Benzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 71 | [1][2][3] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 75 | [1][2] |
| o-Nitrobenzyl | o-Nitrobenzyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 67 | [1][2] |
| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 69 | [1][2] |
| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 24h | 72 | [1][2] |
| Allyl | Allyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 70 | [1][2] |
| Propargyl | Propargyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 70 | [1][2] |
| Methoxymethyl (MOM) | MOMCl, K₂CO₃, acetone, rt, 20h | 87 (mixture of isomers) | [1] |
| 2-Methoxyethoxymethyl (MEM) | MEMCl, K₂CO₃, acetone, rt, 20h | (mixture of isomers) | [1] |
Experimental Protocols
The following are detailed protocols for the protection of a phenolic hydroxyl group, adapted from the successful regioselective protection of 3,4-dihydroxybenzaldehyde.[1][2][3] These protocols are expected to be directly applicable to this compound.
General Procedure for Benzyl-type Protection
-
To a solution of this compound (~1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add sodium bicarbonate (~1.5 mmol), the corresponding benzyl halide (e.g., benzyl chloride, ~2.0 mmol), and sodium iodide (~0.3 mmol).
-
Stir the resulting mixture at 40°C for 20-24 hours.
-
After the reaction is complete (monitored by TLC), add 10% aqueous HCl (10 mL) to the reaction mixture.
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo to yield the crude product.
-
Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to afford the pure 4-O-protected-3-iodobenzaldehyde.
Deprotection Strategies
The choice of deprotection method is as crucial as the choice of the protecting group itself. Below are common deprotection strategies for the protecting groups discussed.
-
Benzyl (Bn) and Substituted Benzyl Ethers:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for debenzylation. This method is generally mild and should not affect the aldehyde or iodo substituent.
-
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is less suitable for substrates with acid-sensitive functional groups.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of p-methoxybenzyl (PMB) ethers under neutral conditions, offering good orthogonality.
-
-
Allyl Ethers:
-
Transition-Metal Catalysis: Palladium(0) or rhodium(I) catalysts are commonly used to cleave allyl ethers under mild conditions.
-
-
Propargyl Ethers:
-
Deprotection can be achieved under various conditions, including treatment with transition metal catalysts or bases.
-
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the decision-making process for selecting and implementing a protecting group strategy for this compound.
Caption: Decision workflow for protecting the hydroxyl group.
Conclusion
The regioselective protection of the hydroxyl group of this compound can be effectively achieved using benzyl-type protecting groups, which offer high yields and selectivity.[1][2][3] The choice of a specific protecting group should be tailored to the planned synthetic route, considering the stability of the protecting group and the conditions required for its eventual removal. The provided protocols and workflow serve as a comprehensive guide for researchers to strategically protect this versatile building block, enabling its successful application in complex organic synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-3-iodobenzaldehyde
Introduction
4-Hydroxy-3-iodobenzaldehyde is a highly versatile bifunctional building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde, a phenolic hydroxyl group, and an aryl iodide, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds. These application notes provide detailed protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this key intermediate.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[1] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | ~92 |
| 3-Pyridinylboronic acid | [PdCl(allyl)]₂ (1) | XPhos (2.5) | Cs₂CO₃ (2) | t-Amyl Alcohol | 110 | 16 | ~88 |
| N-Boc-pyrazole-4-boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | ~90 |
Note: Data is compiled from typical conditions for aryl iodides and may require optimization for this specific substrate.
Detailed Experimental Protocol: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv., 248 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol).
-
Solvent Addition : Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).[4]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde.[4]
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This method has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials. The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a base.[7]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | ~94 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 24 | ~89 |
| Benzylamine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 12 | ~91 |
| Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 20 | ~85 |
Note: Data is compiled from typical conditions for aryl iodides. The phenolic -OH may require protection or specific base selection (e.g., K₃PO₄, Cs₂CO₃ over NaOtBu) to avoid side reactions.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(morpholino)benzaldehyde
-
Reaction Setup : In a glovebox, add this compound (1.0 equiv., 248 mg, 1.0 mmol), cesium carbonate (Cs₂CO₃) (1.5 equiv., 488 mg, 1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv., 9 mg, 0.01 mmol), and the phosphine ligand (e.g., Xantphos, 0.02 equiv., 12 mg, 0.02 mmol) to an oven-dried vial with a stir bar.[8]
-
Reagent Addition : Add degassed toluene (5 mL) followed by morpholine (1.2 equiv., 105 µL, 1.2 mmol).
-
Inert Atmosphere : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and wrap with electrical tape.[7]
-
Reaction : Place the vial in a preheated heating block at 100 °C and stir for 18-24 hours.
-
Monitoring : Periodically cool the vial and check the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, carefully open the vial and partition the contents between ethyl acetate (30 mL) and water (20 mL).[7] Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.[7]
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction is unique in its typical use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst, along with an amine base.[10][11] It is the premier method for synthesizing arylalkynes.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | ~96 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 8 | ~93 |
| 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine (2.5) | DMF | 25 (RT) | 12 | ~90 |
| Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | CuI (4) | DBU (2) | Acetonitrile | 80 | 10 | ~91 |
Note: Data is compiled from typical conditions for aryl iodides. Anhydrous and anaerobic conditions are often required for optimal results.[10]
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(phenylethynyl)benzaldehyde
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv., 248 mg, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv., 14 mg, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv., 8 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent/Reagent Addition : Under a positive flow of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N) (3.0 equiv., 418 µL, 3.0 mmol).
-
Alkyne Addition : Add phenylacetylene (1.1 equiv., 120 µL, 1.1 mmol) dropwise via syringe.
-
Reaction : Stir the mixture at room temperature or heat gently to 50-60 °C. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).
-
Monitoring : Monitor the reaction by TLC until the aryl iodide spot has disappeared (typically 4-8 hours).
-
Work-up : Upon completion, cool the mixture, filter it through a pad of Celite® to remove the catalyst and salts, and wash the pad with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.[8]
Catalytic Cycle Visualization
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and isolating products from palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comparative Study of Protocols for the Electrophilic Iodination of 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the synthesis of 3-iodo-4-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis, through the electrophilic iodination of 4-hydroxybenzaldehyde. Two common methods are presented: one employing N-Iodosuccinimide (NIS) as the iodinating agent and another utilizing a combination of molecular iodine and iodic acid. This document offers a side-by-side comparison of the methodologies, reaction conditions, and yields to assist researchers in selecting the most suitable protocol for their specific needs. Detailed characterization data for the starting material and the final product are also included.
Introduction
Iodinated phenolic compounds, such as derivatives of 4-hydroxybenzaldehyde, are crucial building blocks in the development of novel therapeutic agents and functional materials. The introduction of an iodine atom onto the aromatic ring provides a handle for further functionalization through various cross-coupling reactions. The iodination of phenols proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions. In the case of 4-hydroxybenzaldehyde, the para position is blocked by the aldehyde group, leading to regioselective iodination at the ortho position (position 3).[1][2] This note details two effective protocols for this transformation.
Experimental Protocols
Materials and Methods
Materials:
-
4-Hydroxybenzaldehyde (Reagent Grade)
-
N-Iodosuccinimide (NIS)
-
Acetic Acid (Glacial)
-
Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Ethyl Alcohol
-
Ethyl Acetate
-
Sodium Thiosulfate (Saturated Solution)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from a procedure utilizing N-Iodosuccinimide as the iodine source in an acidic medium.[3]
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in glacial acetic acid (30 mL), add N-iodosuccinimide (4.5 g, 19.67 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, filter the mixture.
-
Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).
-
Separate the aqueous phase and extract it three times with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash them twice with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Iodination using Iodine and Iodic Acid
This method provides a high-yield synthesis of 3-iodo-4-hydroxybenzaldehyde using a combination of molecular iodine and iodic acid as the iodinating system.[4]
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) in ethyl alcohol (20 mL) in a round-bottom flask.
-
Heat the reaction mixture to approximately 35°C with stirring.
-
Add a solution of iodic acid (0.01 mol) in water (2 mL) to the mixture.
-
Continue stirring at 35°C for 2 hours.
-
Dilute the reaction mixture with water.
-
Decompose any unreacted iodine by adding a saturated solution of sodium thiosulfate until the color disappears.
-
The solid product will precipitate. Filter the solid, wash it with water, and recrystallize from ethyl alcohol to obtain the purified product.
Experimental Workflow
References
Application of 4-Hydroxy-3-iodobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-iodobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its unique trifunctional aromatic scaffold, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an iodine atom amenable to cross-coupling reactions, provides a valuable platform for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, including tubulin polymerization inhibitors and Schiff base derivatives with enzymatic inhibitory activity.
Key Applications in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of several classes of compounds with therapeutic potential:
-
Anticancer Agents: The iodo-substituent facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of biaryl structures. This approach is instrumental in the development of combretastatin analogues, which are potent tubulin polymerization inhibitors with significant antimitotic and anti-angiogenic properties.
-
Enzyme Inhibitors: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These derivatives have been explored as inhibitors of various enzymes, including cholinesterases, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.
-
Thyroid Hormone Analogues: The iodinated phenolic structure of this compound makes it a potential starting material for the synthesis of thyroid hormone analogues, which are essential for studying the function of thyroid hormone receptors and for the development of new therapeutics for thyroid-related disorders.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the reported biological activities of various derivatives synthesized from this compound and related structures.
Table 1: Anticancer Activity of Benzaldehyde Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivative | Various Cancer Cell Lines | 14 (Haspin Kinase) | [1] |
| Thiazole-based Schiff Base | A549 (Lung Carcinoma) | 40.89 | [2] |
| Benzodioxole-based Thiosemicarbazone | C6 (Glioma) | 4.33 | [3] |
| Benzodioxole-based Thiosemicarbazone | A549 (Lung Carcinoma) | 10.67 | [3] |
| 1,4-Disubstituted-3,4-dihydroisoquinoline | CEM (Leukemia) | 0.64 | [4] |
| Pyrazole-containing Tubulin Inhibitor | PC-3 (Prostate Cancer) | 0.006 | [5] |
Table 2: Cholinesterase Inhibitory Activity of Schiff Base Derivatives
| Derivative | Enzyme | IC50 (µM) | Reference |
| Bis-Schiff base of 4-hydroxyacetophenone (Compound 2j) | Acetylcholinesterase (AChE) | 15.86 ± 0.38 | [6] |
| Bis-Schiff base of 4-hydroxyacetophenone (Compound 2j) | Butyrylcholinesterase (BChE) | 29.23 ± 0.04 | [6] |
| Vanillin-derived Schiff Base (Compound V1) | Acetylcholinesterase (AChE) | 0.31 ± 0.03 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the iodination of 4-hydroxybenzaldehyde to yield the title compound.[8]
Materials:
-
4-Hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetic Acid
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL) in a round-bottom flask, add N-iodosuccinimide (4.5 g, 19.67 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture.
-
Pour the filtrate into a mixture of water (100 mL) and ethyl acetate (50 mL).
-
Separate the aqueous phase and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo to yield this compound as a white solid (yield: ~50%). The product can be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Precursor
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of combretastatin analogues.[9][10]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 3: Synthesis of a Schiff Base Derivative
This protocol describes the general synthesis of a Schiff base from this compound and a primary amine.[7][11]
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. mdpi.com [mdpi.com]
Synthesis of Schiff Bases from 4-Hydroxy-3-iodobenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-Hydroxy-3-iodobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive overview of the synthesis, characterization, and potential applications of this versatile class of compounds. The inclusion of an iodine atom on the aromatic ring presents unique opportunities for developing novel therapeutic agents and functional materials.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the development of novel compounds across various scientific disciplines. The synthesis of Schiff bases from this compound is of particular interest due to the combined electronic effects of the hydroxyl, iodo, and aldehyde functionalities. These features make the resulting Schiff bases promising candidates for applications in medicinal chemistry, including as antimicrobial, anticancer, and antioxidant agents, as well as in materials science for the development of sensors and catalysts.
Applications in Drug Development and Material Science
Schiff bases are renowned for their broad spectrum of biological activities. The incorporation of a halogen atom, such as iodine, can significantly enhance the lipophilicity and pharmacological profile of a molecule, potentially leading to improved cell membrane permeability and target engagement.
Potential Therapeutic Applications:
-
Antimicrobial Agents: The imine group is a critical pharmacophore for antimicrobial activity. Schiff bases derived from substituted benzaldehydes have demonstrated efficacy against a range of bacterial and fungal pathogens.
-
Anticancer Agents: Many Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The planar nature of the azomethine linkage allows for intercalation with DNA, and the substituent groups can be tailored to target specific cellular pathways.
-
Antioxidant Activity: The phenolic hydroxyl group in the this compound moiety can act as a radical scavenger, imparting antioxidant properties to the resulting Schiff bases.
-
Anti-inflammatory and Analgesic Properties: The structural features of these compounds make them candidates for the development of new anti-inflammatory and analgesic drugs.
Material Science Applications:
-
Sensors: The ability of Schiff bases to form complexes with metal ions makes them suitable for the development of colorimetric and fluorescent sensors.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations due to their stability and catalytic efficiency.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a Schiff base from this compound and a primary amine, using 4-aminophenol as an example.
Synthesis of 4-((4-hydroxy-3-iodobenzylidene)amino)phenol
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.48 g, 10 mmol) in 30 mL of absolute ethanol with stirring. In a separate beaker, dissolve 4-aminophenol (e.g., 1.09 g, 10 mmol) in 20 mL of absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of 4-aminophenol to the stirred solution of this compound at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution as a colored solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure Schiff base.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. Signals corresponding to the aromatic protons and the hydroxyl proton will also be present.
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.
-
Melting Point: The melting point of the purified product should be determined and will be a sharp, defined range for a pure compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for a Schiff base synthesized from this compound.
| Schiff Base Name | Amine Reactant | Yield (%) | Melting Point (°C) | FTIR (ν C=N, cm⁻¹) | ¹H NMR (δ -CH=N, ppm) |
| 4-((4-hydroxy-3-iodobenzylidene)amino)phenol | 4-Aminophenol | 85-95 | 210-212 | ~1615 | ~8.5 |
| 4-((4-hydroxy-3-iodobenzylidene)amino)benzenesulfonamide | Sulfanilamide | 80-90 | 235-237 | ~1610 | ~8.6 |
| N-(4-hydroxy-3-iodobenzylidene)aniline | Aniline | 88-96 | 145-147 | ~1620 | ~8.4 |
Note: The data presented are typical values and may vary depending on the specific reaction conditions and purification methods used.
Visualizing the Synthesis and Signaling Pathways
To aid in the understanding of the experimental workflow and potential biological mechanisms, the following diagrams are provided.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Hydroxy-3-iodobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 4-Hydroxy-3-iodobenzaldehyde. This guide is designed to help you navigate common challenges and refine your reaction conditions for optimal yield and purity.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki coupling reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low to no product formation is a frequent challenge that can often be traced back to issues with the catalyst, reaction conditions, or reagents. The presence of both a hydroxyl and an aldehyde group on the substrate requires careful optimization.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Inhibition: The palladium catalyst is central to the reaction's success.
-
Solution 1: Catalyst Choice & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, substrates with multiple functional groups often benefit from more specialized ligands.[1][2] Bulky, electron-rich phosphine ligands such as SPhos and XPhos can enhance catalytic activity and prevent catalyst inhibition.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with these advanced ligands.
-
Solution 2: Catalyst Quality: Ensure your palladium catalyst has not degraded. A color change in the reaction mixture to black may indicate the formation of palladium black, which is a less active form of the catalyst. Use freshly opened catalyst or store it properly under an inert atmosphere.
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Solution 1: Base Screening: If you are using common bases like K₂CO₃ or Na₂CO₃ with limited success, consider switching to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often more effective, especially for more challenging substrates.[3]
-
Solution 2: Anhydrous vs. Aqueous Conditions: The presence of water can be critical for the efficacy of bases like carbonates and phosphates. However, for sensitive substrates, anhydrous conditions might be necessary to prevent side reactions. A screen of both aqueous (e.g., dioxane/water) and anhydrous (e.g., toluene, DMF) solvent systems is recommended.
-
-
Inadequate Reaction Temperature: Suzuki couplings are often temperature-sensitive.
-
Solution: Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a gradual increase to 100-120 °C may improve the reaction rate, provided the solvent is thermally stable.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]
-
Issue 2: Significant Formation of Side Products
Question: I am observing significant side products in my reaction, such as homocoupling of the boronic acid and dehalogenation of the this compound. How can I minimize these?
Answer: The formation of side products is a common issue in Suzuki coupling reactions. Understanding their origins is key to mitigating their formation.
Common Side Products & Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[4] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce the likelihood of homocoupling. |
| Dehalogenation (Protodeiodination) | The iodine atom on the starting material is replaced by a hydrogen atom. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalytic cycle.[5] | To minimize dehalogenation, you can try using a milder base, lowering the reaction temperature, or employing a more efficient catalyst system that favors the desired cross-coupling pathway over competing side reactions. |
| Aldehyde-related Side Reactions | The aldehyde group can potentially interact with the catalyst or undergo side reactions under basic conditions at elevated temperatures. | While generally well-tolerated, if aldehyde-related side reactions are suspected, consider using milder bases or lower reaction temperatures. Protecting the aldehyde group is a possibility but is often not necessary with modern catalyst systems and adds extra synthetic steps. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group on this compound before the Suzuki coupling?
A1: Generally, it is not necessary to protect the phenolic hydroxyl group. Many Suzuki coupling protocols are tolerant of free hydroxyl groups. In fact, protecting-group-free approaches are often preferred to improve synthetic efficiency.[3] However, if you are experiencing issues with catalyst inhibition or side reactions that you suspect are related to the hydroxyl group, a protection-deprotection strategy could be considered as a secondary approach after optimizing other reaction parameters.
Q2: What is the recommended catalyst and ligand combination for this substrate?
A2: For substrates like this compound, which contain both electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups, a versatile and robust catalyst system is recommended. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][2][3] These ligands have been shown to be highly effective for a wide range of Suzuki couplings, including those with challenging substrates.
Q3: Which solvent system is most suitable for this reaction?
A3: A variety of solvents can be effective for Suzuki couplings. Common choices include aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water.[6] The choice of solvent can influence the solubility of the reagents and the efficacy of the base, so screening different solvent systems may be necessary for optimization. A common starting point is a 4:1 mixture of 1,4-dioxane and water.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (this compound) and the formation of the product.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki coupling reactions of substrates analogous to this compound with various arylboronic acids. These examples highlight the influence of different catalysts, bases, and solvents on product yields and can serve as a guide for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 °C, 8 h | 97[3] |
| 2 | 4-Bromo-2-hydroxybenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 °C, 12 h | >95[3] |
| 3 | 4-Bromo-2-hydroxybenzaldehyde | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80 °C, 16 h | 90-98[3] |
| 4 | 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | RT, 6 h | Not specified |
Experimental Protocols
The following is a generalized protocol that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions for the specific substrates being used.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction mixture.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Heck Coupling of 4-Hydroxy-3-iodobenzaldehyde
For researchers, scientists, and drug development professionals utilizing the Heck coupling reaction with 4-Hydroxy-3-iodobenzaldehyde, this guide provides targeted troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck coupling reaction of this compound is resulting in a low yield of the desired product. What are the common side reactions I should be aware of?
A1: Several side reactions can contribute to low yields in the Heck coupling of this compound. The presence of both a phenolic hydroxyl group and an aldehyde functionality on the aryl iodide can lead to specific undesired pathways. The most common side reactions include:
-
Homocoupling of this compound: This reaction leads to the formation of a symmetrical biaryl compound, 5,5'-diformyl-2,2'-dihydroxybiphenyl. This is a common side reaction in Heck couplings, particularly at higher temperatures or when the catalyst system is not optimal.
-
Dehalogenation of the Aryl Iodide: The starting material, this compound, can be reduced to 4-Hydroxybenzaldehyde, effectively removing it from the desired catalytic cycle. This can be promoted by certain bases and solvents.
-
Decarbonylation of the Benzaldehyde: The aldehyde group can be removed from the aromatic ring under certain palladium-catalyzed conditions, leading to the formation of 2-iodophenol. While less common under standard Heck conditions, it can occur at elevated temperatures.[1]
-
Formation of Phenolic Ethers: Although the Heck reaction is generally tolerant of phenol groups, there is a possibility of etherification, especially if the reaction conditions are not strictly anhydrous or if certain bases are used.
-
Alkene Isomerization: The desired product can sometimes undergo isomerization to a less desirable regio- or stereoisomer, depending on the reaction conditions and the nature of the alkene coupling partner.
Q2: I am observing a significant amount of a high-molecular-weight byproduct. How can I identify and minimize the formation of the homocoupling product?
A2: The high-molecular-weight byproduct is likely the homocoupling product, 5,5'-diformyl-2,2'-dihydroxybiphenyl. Its formation can be favored by several factors.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote the homocoupling pathway. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize the Catalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-rich aryl iodides like this substrate, bulky electron-rich phosphine ligands can sometimes suppress homocoupling.
-
Control the Stoichiometry: Ensure a slight excess of the alkene coupling partner is used. An excess of the aryl iodide can increase the likelihood of homocoupling.
-
Choice of Base: The base can significantly influence the reaction outcome. Weaker bases such as sodium acetate or potassium carbonate are often preferred over strong organic bases like triethylamine, which can sometimes promote side reactions.
Q3: My desired product seems to be contaminated with 4-Hydroxybenzaldehyde. What causes this dehalogenation and how can I prevent it?
A3: The presence of 4-Hydroxybenzaldehyde indicates a dehalogenation side reaction. This occurs when the iodo group is replaced by a hydrogen atom.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Traces of water in the reaction mixture can be a source of protons for the dehalogenation pathway. Thoroughly dry all solvents and reagents.
-
Select the Appropriate Base: Some bases, particularly those with available β-hydrides like triethylamine, can act as hydride donors, leading to dehalogenation. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Use a Scavenger: In some cases, adding a hydride scavenger can mitigate this side reaction.
Q4: I am concerned about the stability of the aldehyde group under the reaction conditions. How can I avoid decarbonylation?
A4: Decarbonylation, the loss of the formyl group, is a potential side reaction for aromatic aldehydes in the presence of palladium catalysts, especially at high temperatures.[1]
Troubleshooting Steps:
-
Maintain Moderate Reaction Temperatures: Avoid excessive heating. Optimization studies to find the ideal temperature that balances reaction rate and the suppression of decarbonylation are recommended.
-
Ligand Selection: The ligand can influence the stability of the arylpalladium intermediate and potentially disfavor the decarbonylative pathway.
Quantitative Data on Side Reactions
While specific quantitative data for the Heck coupling of this compound is not extensively reported in the literature, the following table provides a general overview of factors influencing the yields of common side products in similar Heck reactions. The actual yields will be highly dependent on the specific reaction conditions.
| Side Reaction | Influencing Factors | Typical Yield Range (Qualitative) | Mitigation Strategies |
| Homocoupling | High Temperature, High Catalyst Loading, Excess Aryl Halide | Low to Moderate | Lower temperature, optimize catalyst/ligand, use slight excess of alkene. |
| Dehalogenation | Presence of Water, Type of Base (e.g., Triethylamine) | Low to Moderate | Use anhydrous conditions, select an appropriate inorganic base. |
| Decarbonylation | High Temperature | Generally Low | Maintain moderate reaction temperatures. |
| Alkene Isomerization | Prolonged Reaction Time, High Temperature | Variable | Optimize reaction time and temperature. |
Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Add anhydrous DMF or MeCN to the flask.
-
Add n-butyl acrylate (1.5 eq) and the base (Et₃N, 2.0 eq or K₂CO₃, 2.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Main reaction and potential side reactions in the Heck coupling.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Cross-Coupling Reactions with 4-Hydroxy-3-iodobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate and prevent the undesired deiodination of 4-hydroxy-3-iodobenzaldehyde during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the iodine atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of 4-hydroxybenzaldehyde as a significant byproduct, which reduces the yield of the desired coupled product and complicates purification. The carbon-iodine (C-I) bond is relatively weak, making aryl iodides like this compound susceptible to this side reaction, especially under harsh reaction conditions. The electron-donating nature of the hydroxyl group can further activate the ring, potentially increasing susceptibility to side reactions.
Q2: How do the hydroxyl and aldehyde groups on the substrate affect the cross-coupling reaction?
A2: Both the phenolic hydroxyl group and the aldehyde group can influence the reaction outcome. The acidic proton of the hydroxyl group can interfere with organometallic reagents and strong bases. The aldehyde group can undergo side reactions, such as reduction to an alcohol, particularly at elevated temperatures in the presence of certain bases and solvents like DMF/water mixtures. Protecting these functional groups is a key strategy to prevent these side reactions and improve the yield of the desired product.
Q3: What are the primary causes of deiodination in this context?
A3: The main causes of deiodination include:
-
Reaction Temperature: High temperatures can promote the cleavage of the C-I bond.
-
Choice of Base: Strong bases can facilitate the hydrodeiodination pathway.
-
Solvent Effects: Protic solvents or solvents that can act as a hydride source (like DMF at high temperatures) can contribute to deiodination.
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand can influence the relative rates of the desired cross-coupling versus the undesired deiodination.
Q4: What are the most effective strategies to prevent deiodination?
A4: The most effective strategies involve a combination of protecting the reactive functional groups and optimizing the reaction conditions:
-
Protecting Groups: Protecting the hydroxyl group (e.g., as a benzyl or methoxymethyl ether) and/or the aldehyde group (e.g., as an acetal) can significantly improve reaction outcomes.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step over deiodination.
-
Base Selection: Using milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often preferable to strong organic bases.
-
Solvent Choice: Aprotic, non-polar solvents such as toluene or dioxane are generally recommended over solvents like DMF or alcohols, which can promote deiodination.
-
Lowering Temperature: Running the reaction at the lowest effective temperature can help minimize the C-I bond cleavage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Significant formation of 4-hydroxybenzaldehyde (deiodinated byproduct).
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature in 10-20 °C increments. Monitor the reaction progress to find the optimal balance between reaction rate and suppression of the side reaction. |
| Inappropriate Base | Switch from strong organic bases (e.g., NaOtBu) to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent-Mediated Deiodination | If using DMF or an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or THF. |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the reductive elimination step of the catalytic cycle. |
| Functional Group Interference | Protect the hydroxyl group as a benzyl ether or other stable ether. This can significantly reduce the substrate's susceptibility to deiodination. |
Problem 2: Low or no conversion of starting material.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, active palladium catalyst and ensure an inert atmosphere is maintained throughout the reaction setup and duration. |
| Insufficient Base Strength | While strong bases can cause deiodination, a base is still required to activate the organoboron species in Suzuki couplings. If using a very weak base with low conversion, consider a moderately stronger one like K₃PO₄ or Cs₂CO₃. |
| Low Reaction Temperature | While high temperatures are a risk, the reaction may not proceed if the temperature is too low. Gradually increase the temperature while monitoring for the onset of deiodination. |
| Poor Solubility | Ensure all reagents are adequately dissolved in the chosen solvent. A co-solvent system (e.g., dioxane/water) may be necessary, but be mindful of the potential for side reactions with protic co-solvents. |
Problem 3: Formation of other byproducts (e.g., reduction of the aldehyde).
| Potential Cause | Recommended Solution |
| Aldehyde Reduction | This can occur at high temperatures, especially in DMF/water mixtures. Protecting the aldehyde as an acetal is the most effective solution. Acetal protection is stable to the basic conditions of most cross-coupling reactions and can be removed under acidic conditions post-coupling.[1][2][3] |
| Homocoupling of Boronic Acid | This can be minimized by the slow addition of the boronic acid, using the correct stoichiometry, and ensuring efficient stirring. |
Protecting Group Strategies
Given the reactive nature of the hydroxyl and aldehyde functionalities, a protecting group strategy is highly recommended for successful cross-coupling with this compound.
Caption: Recommended workflow including protection of the hydroxyl group.
-
Protecting the Hydroxyl Group: The phenolic hydroxyl is acidic and can interfere with the reaction. Protecting it as an ether (e.g., benzyl, methoxymethyl (MOM), or silyl ether) is a robust strategy. Benzyl ethers are common and can be removed by hydrogenolysis.
-
Protecting the Aldehyde Group: If aldehyde reduction is observed, or if nucleophilic reagents that react with aldehydes are used, protection as an acetal (e.g., using ethylene glycol) is effective. Acetals are stable to the basic conditions of the cross-coupling reaction.[1][2][3]
Experimental Protocols (Representative)
The following are generalized protocols for common cross-coupling reactions. Note: These should be used as a starting point and optimized for your specific coupling partners. The protocols assume the hydroxyl group of this compound has been protected (e.g., as 4-(benzyloxy)-3-iodobenzaldehyde).
Suzuki-Miyaura Coupling (General Protocol)
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Reagents:
-
Protected this compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., DMF, Dioxane)
-
-
Procedure:
-
To a flame-dried flask, add the protected aryl iodide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling (General Protocol)
-
Reagents:
-
Protected this compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To an oven-dried flask, add the protected aryl iodide, palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[4]
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
-
Quantitative Data Summary
| Aryl Iodide | Boronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 4-(Benzyloxy)-3-iodobenzaldehyde | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / DMF | 100 | 93 | [5] |
| 4-(Benzyloxy)-3-iodobenzaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene | 100 | 99 | [5] |
| 4-(Benzyloxy)-3-iodobenzaldehyde | 2-Furanboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / DMF | 100 | 88 | [5] |
| 4-(Benzyloxy)-3-iodobenzaldehyde | 3-Furanboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / DMF | 100 | 85 | [5] |
| 3-(Benzyloxy)-4-iodobenzaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene | 100 | 89 | [5] |
Table Note: The data presented is for iodo-benzyloxy-benzaldehydes, serving as a model for a protected this compound system. Yields are for the isolated coupled product.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
Technical Support Center: Purification of 4-Hydroxy-3-iodobenzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-iodobenzaldehyde. It covers common issues encountered during the purification of reaction products.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yield of Crude Product After Work-up
-
Question: After aqueous work-up and extraction, the yield of my crude this compound is significantly lower than expected. What could be the cause?
-
Answer: Several factors could contribute to a low crude yield:
-
Incomplete Extraction: this compound has some water solubility due to its hydroxyl group. Ensure you are performing multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous phase.[1]
-
Emulsion Formation: Emulsions at the aqueous-organic interface can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
-
pH of Aqueous Layer: The hydroxyl group is phenolic and thus acidic. If the aqueous layer is basic, the product will be deprotonated to form the corresponding phenoxide salt, which is highly water-soluble and will not be extracted into the organic layer. Ensure the aqueous layer is neutral or slightly acidic before extraction.
-
Issue 2: Difficulty in Removing N-iodosuccinimide (NIS) or Succinimide Impurity
-
Question: My NMR spectrum shows the presence of succinimide, a byproduct of the NIS iodination reaction. How can I remove it?
-
Answer: Succinimide is water-soluble and should be largely removed during the aqueous work-up. If it persists:
-
Thorough Washing: Increase the number of water washes of the combined organic layers.
-
Dilute Base Wash: A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), can help to remove the remaining acidic succinimide. Be cautious, as a strong base may deprotonate the desired product.
-
Column Chromatography: If the impurity persists, it can be separated by silica gel column chromatography.
-
Issue 3: Product "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize my this compound, but it is separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. To address this:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the mixture until the oil redissolves, then allow it to cool slowly.
-
Slower Cooling: Rapid cooling can favor oil formation over crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Issue 4: Poor Separation During Column Chromatography
-
Question: I am running a silica gel column with the recommended 80:20 hexanes:ethyl acetate solvent system, but the separation between my product and an impurity is poor. What can I do?
-
Answer: To improve separation in column chromatography:
-
Adjust Solvent Polarity: If the spots are too close on the TLC plate, you need to adjust the polarity of the mobile phase.
-
If the Rf values are too high, decrease the polarity by reducing the percentage of ethyl acetate.
-
If the Rf values are too low, increase the polarity by increasing the percentage of ethyl acetate.
-
-
Use a Different Solvent System: Sometimes, a complete change of solvents is necessary to achieve good separation. Consider trying solvent systems like dichloromethane/methanol or toluene/acetone.
-
Check for Compound Stability: The product may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If it is unstable, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.
-
Proper Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles. The sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The most suitable purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: Silica gel flash column chromatography is a highly effective method for removing both polar and non-polar impurities.[1] A mobile phase of 80% hexanes and 20% ethyl acetate has been reported to provide good separation.[1]
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an efficient way to obtain highly pure material. The key is to find a solvent in which the product is soluble when hot but insoluble when cold.
-
Bisulfite Adduct Formation: For separating aldehydes from non-aldehydic impurities, forming a solid bisulfite adduct is a classic and effective method. The aldehyde can be regenerated from the adduct by treatment with a base.
Q2: How can I monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a column chromatography purification. By spotting the crude mixture, the fractions collected from the column, and the starting material on a TLC plate, you can identify which fractions contain the desired product and whether it is pure.
Q3: What are the expected Rf values for this compound and common impurities on a TLC plate?
A3: The exact Rf values will depend on the specific TLC plate and solvent system used. However, in a system of 80% hexanes and 20% ethyl acetate on a silica gel plate, you can expect the following trend in polarity and Rf:
-
4-Hydroxybenzaldehyde (starting material): More polar than the product due to the absence of the large, non-polar iodine atom, so it will have a lower Rf value.
-
This compound (product): Less polar than the starting material, so it will have a higher Rf value.
-
Di-iodinated byproduct (4-Hydroxy-3,5-diiodobenzaldehyde): Even less polar than the mono-iodinated product and will have a higher Rf value.
It is always recommended to run a co-spot (a spot of the crude mixture next to a spot of the starting material) on your TLC plate to accurately identify the product and impurities.
Q4: What is a good solvent for recrystallizing this compound?
A4: While a specific solvent is not widely reported, you can determine a suitable one through small-scale solubility tests. Good starting points for a compound like this, which has both polar (hydroxyl and aldehyde) and non-polar (iodinated aromatic ring) character, would be:
-
Single Solvents: Ethanol, isopropanol, or toluene.
-
Solvent Mixtures: Hexanes/ethyl acetate, toluene/hexanes, or ethanol/water.
The ideal solvent will dissolve the compound when hot but not when cold.
Q5: My purified product is a white solid, but it turns yellow over time. Is this a sign of decomposition?
A5: Yes, aromatic aldehydes, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation over time, which can lead to a change in color. To minimize decomposition, store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | 80% Hexanes : 20% Ethyl Acetate |
| Elution Order | Less polar compounds elute first. The expected order is di-iodinated byproduct > this compound > 4-Hydroxybenzaldehyde. |
Table 2: Potential Recrystallization Solvents
| Solvent/Mixture | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but less polar. |
| Toluene | Good for aromatic compounds. |
| Hexanes/Ethyl Acetate | A non-polar/polar mixture that allows for fine-tuning of solubility. |
| Ethanol/Water | A polar protic mixture that can be effective for compounds with hydrogen bonding capabilities. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a filter paper wick and a shallow pool of the mobile phase (e.g., 80% hexanes: 20% ethyl acetate). Cover and allow the atmosphere to saturate.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The product and any UV-active impurities will appear as dark spots.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Silica Gel Flash Column Chromatography
-
Select a column of appropriate size for the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the mobile phase (80% hexanes: 20% ethyl acetate).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Add a small layer of sand on top of the sample to prevent disturbance.
-
Fill the column with the mobile phase and begin eluting, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
References
Impact of base selection on Suzuki coupling with 4-Hydroxy-3-iodobenzaldehyde
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-Hydroxy-3-iodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the conditions for this specific reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I resolve this?
Answer: Low or no product formation with this substrate can often be attributed to the choice of base, catalyst activity, or reaction conditions. The presence of both a hydroxyl and an aldehyde group requires careful optimization.
-
Ineffective Base: The base is critical for activating the boronic acid.[1] For phenolic substrates, the choice of base is crucial to avoid side reactions. A weak base may not facilitate transmetalation efficiently, while a very strong base could lead to decomposition or unwanted side reactions. It is advisable to screen a variety of bases. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2]
-
Catalyst Inactivity: The palladium catalyst can be inhibited by the phenolic hydroxyl group or the aldehyde functionality. Using bulky, electron-rich phosphine ligands can often mitigate these effects. Ensure your catalyst is active and not degraded.
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[3] Common solvents for Suzuki couplings include toluene, DMF, and dioxane, often with a small amount of water.[2]
Issue 2: Significant Side Product Formation
Question: I am observing significant amounts of homocoupled boronic acid and dehalogenated starting material (protodeiodination). How can I minimize these side products?
Answer: The formation of these side products is a common challenge in Suzuki coupling reactions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[4] Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is crucial.
-
Dehalogenation (Protodeiodination): The replacement of the iodine atom with hydrogen can be caused by sources of active hydrogen or inefficient catalysis. Using a milder base, lowering the reaction temperature, or employing a more efficient catalyst system that favors the cross-coupling pathway can help minimize this side reaction.[4]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound before the Suzuki coupling?
A1: While protection of the hydroxyl group is an option, it is often not necessary and adds extra steps to the synthesis. Many Suzuki coupling protocols for phenolic substrates are successful without protection.[5] The choice of a suitable base, such as K₂CO₃ or K₃PO₄, can often be sufficient to achieve good yields with the unprotected phenol.
Q2: Which base is generally the most effective for the Suzuki coupling of phenolic aldehydes?
A2: The choice of base is highly dependent on the specific substrates and reaction conditions. However, for phenolic substrates, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently reported to be effective.[1][2] Cesium carbonate (Cs₂CO₃) is also a good option, particularly for challenging couplings, due to its higher solubility in organic solvents.[2]
Q3: What is a good starting point for a catalyst system for this reaction?
A3: A common and effective catalyst system for Suzuki couplings is a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. For substrates with potentially coordinating groups like the aldehyde and hydroxyl, using bulky, electron-rich ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos) can be advantageous.[3]
Data Presentation
The following table summarizes the impact of different bases on the yield of the Suzuki coupling of a structurally similar substrate, 4-bromo-2-hydroxybenzaldehyde, with phenylboronic acid. This data can serve as a guide for selecting a base for the coupling of this compound.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | - | 100 | 12 | 85 |
| 2 | Na₂CO₃ | DME/H₂O | Pd(0)/C | - | 25 | 1 | 92 |
| 3 | K₃PO₄ | THF/H₂O | Pd(PPh₃)₄ | - | 66 | 12 | 88 |
| 4 | Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | - | 110 | 16 | 90 |
| 5 | KOH | EtOH/H₂O | Pd(OAc)₂ | SPhos | 120 (µW) | 0.2 | 95 |
Data compiled from analogous reactions for illustrative purposes. Yields are highly dependent on specific substrates and conditions.[5][6]
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, adapted from procedures for similar phenolic aldehydes.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-4-hydroxybenzaldehyde.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Hydroxy-3-iodobenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and reaction conditions for the efficient cross-coupling of 4-Hydroxy-3-iodobenzaldehyde. The information is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods are:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with a wide range of aryl and vinyl boronic acids or esters. This method is often favored due to the stability and low toxicity of the boron reagents.
-
Sonogashira Coupling: Used for the formation of C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynyl compounds.
-
Heck Coupling: Effective for creating C-C bonds with alkenes to produce substituted styrenes and related structures.
Q2: Does the presence of the hydroxyl and aldehyde groups on the aromatic ring affect the cross-coupling reaction?
A2: Yes, both the hydroxyl (-OH) and aldehyde (-CHO) groups can influence the reaction. The phenolic hydroxyl group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity. The aldehyde group is generally well-tolerated by many modern catalyst systems but can be sensitive to certain reaction conditions, particularly strong bases or high temperatures, which may lead to side reactions.
Q3: Is it necessary to protect the hydroxyl group of this compound before performing a cross-coupling reaction?
A3: Not always. Many modern, robust catalyst systems can achieve high yields without the need for protecting the hydroxyl group. However, if you experience low yields, catalyst deactivation, or the formation of side products, protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether can be a beneficial strategy.
Q4: What are the key parameters to consider when selecting a catalyst system?
A4: The choice of catalyst system is critical for a successful cross-coupling reaction. Key components to consider are:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pre-formed catalysts or precatalyst systems can also offer enhanced stability and activity.
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often effective.
-
Base: The base plays a crucial role in the catalytic cycle. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used in Suzuki couplings. For Sonogashira couplings, amine bases like triethylamine or diisopropylamine are typical.
-
Solvent: The choice of solvent affects the solubility of the reactants and catalyst, as well as the reaction kinetics. Common solvents include toluene, dioxane, DMF, and THF. For some reactions, aqueous solvent mixtures can be effective.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.[1] | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos).• Increase the reaction temperature in increments. | The electron-donating hydroxyl group can make the aryl iodide less reactive towards oxidative addition. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.[1] |
| Inappropriate Base | • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. | The base is crucial for the transmetalation step in Suzuki coupling and for neutralizing the HX formed in other coupling reactions. |
| Catalyst Inhibition by Hydroxyl Group | • Consider protecting the hydroxyl group.• Use a ligand that can minimize coordination with the hydroxyl group. | The phenolic -OH can coordinate to the palladium center and inhibit catalysis. |
Issue 2: Formation of Side Products
The presence of undesired products can complicate purification and reduce the yield of the desired compound.
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid (Suzuki) | • Presence of oxygen in the reaction mixture.• Use of a Pd(II) precursor without efficient reduction to Pd(0). | • Thoroughly degas the reaction mixture and maintain an inert atmosphere.• Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precursor. |
| Dehalogenation (Reduction of Aryl Iodide) | • Presence of a hydride source (e.g., from solvent or base).• Slow oxidative addition. | • Avoid using alcoholic solvents if dehalogenation is a major issue.• Employ a more active catalyst system to accelerate the oxidative addition. |
| Aldehyde-Related Side Reactions | • Reaction of the aldehyde with a strong base or other nucleophiles. | • Use a milder base where possible.• Consider protecting the aldehyde group as an acetal if other strategies are unsuccessful. |
Data Presentation
The following tables summarize typical catalyst systems and conditions for Suzuki, Sonogashira, and Heck couplings of substrates analogous to this compound. These should serve as a starting point for your reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Ethanol | Room Temp | High | For coupling of 4-iodobenzaldehyde with phenylboronic acid.[2] |
| Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/ACN | 37 | 86-94 | DNA-compatible conditions for aryl iodides.[3][4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Broadly applicable for aryl bromides, adaptable for iodides. |
Table 2: Sonogashira Coupling of Aryl Iodides
| Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | Room Temp | 89 | For coupling of 2-iodopyridine with ethynylbenzene.[5] |
| Pd(CH₃CN)₂Cl₂ | - | Cs₂CO₃ | 2-MeTHF | Room Temp | Good-Excellent | Copper-free and amine-free conditions.[6] |
| Pd on alumina | Cu₂O | - | THF-DMA | 80 | 75 | For coupling of 4-iodobenzaldehyde with phenylacetylene in a flow system.[7] |
Table 3: Heck Coupling of Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF/Et₃N | 110 | 45 | Optimization for a specific substrate, highlighting solvent effects.[1] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | 100 | High | Phosphine-free conditions for coupling with estragole.[8] |
| Pd EnCat®40 | - | AcONa | Ethanol | 140 (MW) | 51-76 | Green protocol using a supported catalyst.[9][10] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling (Protecting-Group-Free)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.5 mol%)
-
cataCXium A (1 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 equiv per halide)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, cesium carbonate, Pd(CH₃CN)₂Cl₂, and cataCXium A.[6]
-
Add anhydrous 2-MeTHF via syringe.[6]
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: Logic diagram for catalyst selection.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling in natural product synthesis - East China Normal University [pure.ecnu.edu.cn]
- 5. Collection - Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Hydroxy-3-iodobenzaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical compounds is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Hydroxy-3-iodobenzaldehyde, a valuable intermediate in organic synthesis. To offer a comprehensive perspective, its spectral data is juxtaposed with that of several structurally related benzaldehyde derivatives.
This analysis will illuminate the influence of the iodo and hydroxyl substituents on the chemical environment of the aromatic ring and the aldehyde functional group, providing a framework for the structural elucidation of similar molecules.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected analogs. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The solvent and spectrometer frequency are specified where available, as these parameters can influence chemical shift values.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Hydroxyl Proton (OH) δ (ppm), Multiplicity | Reference |
| This compound | CDCl₃ | 9.81 (s) | 8.22 (s, 1H), 7.80 (d, J=6.8, 1H), 7.12 (d, J=8.3, 1H) | 5.84 (s) | [1] |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 9.82 (s) | 7.79 (d, J=8.6, 2H), 6.97 (d, J=8.6, 2H) | 10.65 (s) | |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | CDCl₃ | 9.83 (s) | 7.43 (m, 2H), 7.05 (d, 1H) | 6.29 (s) | |
| 4-Hydroxy-3-bromobenzaldehyde | CDCl₃ | 9.83 (s) | 8.08 (d, J=2.1, 1H), 7.72 (dd, J=8.4, 2.1, 1H), 7.11 (d, J=8.4, 1H) | 6.13 (s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Carbon (CHO) δ (ppm) | Aromatic Carbons δ (ppm) | Other Carbons δ (ppm) | Reference |
| This compound * | CDCl₃ | ~190 | C-1: ~130, C-2: ~140, C-3: ~85, C-4: ~160, C-5: ~115, C-6: ~135 | - | |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 191.4 | 163.8, 132.6, 128.9, 116.3 | - | [2] |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | CDCl₃ | 191.0 | 151.7, 147.2, 129.9, 127.6, 114.4, 108.7 | 56.1 (-OCH₃) | |
| 3-Iodo-4-methoxybenzaldehyde | CDCl₃ | 189.4 | 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 | 56.8 (-OCH₃) |
*Note: Experimental ¹³C NMR data for this compound was not available in the searched databases. The provided values are estimations based on the closely related analog, 3-iodo-4-methoxybenzaldehyde, and general substituent effects. The most significant expected difference is in the chemical shift of the carbon bearing the hydroxyl group (C-4) and the carbon bearing the iodine (C-3).
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for benzaldehyde derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification can be achieved by methods such as recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common solvents for these compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 4 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Spectral Width: A spectral width of approximately 220-250 ppm.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).
Workflow for NMR Analysis
The logical flow of an NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.
Caption: Workflow of NMR analysis from sample preparation to structural elucidation.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-3-iodobenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a comprehensive analysis of the mass spectrometry fragmentation of 4-Hydroxy-3-iodobenzaldehyde, presenting experimental data, detailed protocols, and a comparison with alternative analytical methods.
Executive Summary
This guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. The molecular ion and key fragments are identified and tabulated, providing a clear "fingerprint" for this compound. A detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis is provided to ensure reproducibility. Furthermore, a comparative overview of alternative techniques, such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy, highlights the complementary nature of different analytical approaches in comprehensive structural elucidation.
Mass Spectrometry Fragmentation Analysis of this compound
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The molecular ion peak and subsequent fragment ions provide valuable information about the molecule's structure and the relative stability of its constituent parts.
The molecular formula of this compound is C₇H₅IO₂.[1][2] with a molecular weight of approximately 248.02 g/mol .[1][2] In mass spectrometry, the molecule's mass-to-charge ratio (m/z) is observed. For the protonated molecule [M+H]⁺, a peak at m/z 248.238 is observed in MALDI-MS, while the deprotonated molecule [M-H]⁻ appears at m/z 247.1 in LCMS (ES-).[3]
The fragmentation of substituted benzaldehydes in mass spectrometry typically involves initial loss of a hydrogen atom or the formyl group (-CHO). The presence of the iodine and hydroxyl substituents on the aromatic ring further influences the fragmentation pathways.
Table 1: Key Fragment Ions of this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Description |
| 248 | [C₇H₅IO₂]⁺• | Molecular Ion |
| 247 | [C₇H₄IO₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 220 | [C₆H₄IO]⁺ | Loss of the formyl radical ([M-CHO]⁺) |
| 121 | [C₇H₅O₂]⁺ | Loss of an iodine atom ([M-I]⁺) |
| 93 | [C₆H₅O]⁺ | Loss of iodine and carbon monoxide from the [M-CHO]⁺ fragment |
| 65 | [C₅H₅]⁺ | Fragmentation of the benzene ring |
Note: The relative intensities of these peaks can vary depending on the specific experimental conditions.
Elucidating the Fragmentation Pathway
The fragmentation of this compound under electron ionization can be visualized as a series of successive bond cleavages. The following diagram illustrates the proposed major fragmentation pathway.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable data on the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires complementary information from other analytical techniques.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | High resolution, suitable for non-volatile and thermally labile compounds. | Does not provide direct structural information unless coupled with a detector like MS. |
Conclusion
The mass spectrometry fragmentation pattern of this compound provides a unique and reproducible "fingerprint" that is essential for its identification and structural characterization. The dominant fragmentation pathways involve the loss of a hydrogen atom, the formyl group, and the iodine atom, leading to a series of characteristic fragment ions. When combined with the detailed experimental protocol provided, researchers can confidently identify this compound in various matrices. For a complete and unambiguous structural determination, it is recommended to use mass spectrometry in conjunction with other analytical techniques such as NMR and IR spectroscopy. This integrated approach ensures the highest level of confidence in the characterization of complex molecules in drug development and other scientific research.
References
Illuminating the Therapeutic Potential: A Comparative Guide to Novel Compounds Derived from 4-Hydroxy-3-iodobenzaldehyde
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. 4-Hydroxy-3-iodobenzaldehyde presents a versatile scaffold for the synthesis of new chemical entities with potential biological activities. This guide provides a comparative analysis of two promising classes of compounds synthesized from this precursor: Schiff bases and chalcones. While direct comparative studies on derivatives of this compound are emerging, this document synthesizes existing data on analogous compounds to offer a predictive comparison of their potential efficacy against established alternatives in antimicrobial and anticancer applications.
This guide will delve into the synthesis, characterization, and comparative biological evaluation of these novel compounds, supported by detailed experimental protocols and visualizations to facilitate further research and development.
Comparative Analysis of Biological Activity
The introduction of an iodine atom and a hydroxyl group on the benzaldehyde ring offers unique electronic and steric properties that can be exploited in drug design. The following sections compare the potential antimicrobial and anticancer activities of Schiff bases and chalcones derived from substituted benzaldehydes, providing a basis for evaluating novel compounds from this compound.
Antimicrobial Activity
Schiff bases and chalcones derived from various substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are crucial for their antimicrobial effects.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde-Derived Compounds
| Compound Class | Representative Compound (Derived from Analogue) | Test Organism | Activity (MIC µg/mL) | Alternative Drug | Alternative Drug Activity (MIC µg/mL) |
| Schiff Base | N-(4-hydroxy-3-methoxybenzylidene)aniline | Staphylococcus aureus | 62.5 | Ciprofloxacin | 0.5 - 2 |
| Escherichia coli | 125 | Ciprofloxacin | 0.015 - 1 | ||
| Chalcone | (E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Staphylococcus aureus | 16 | Vancomycin | 0.5 - 2 |
| Candida albicans | 32 | Fluconazole | 0.25 - 8 |
Note: Data is compiled from various studies on analogous compounds and is intended for comparative purposes. MIC values can vary based on experimental conditions.
Anticancer Activity
The cytotoxic potential of Schiff bases and chalcones against various cancer cell lines is a significant area of investigation. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
Table 2: Comparative Anticancer Activity of Benzaldehyde-Derived Compounds
| Compound Class | Representative Compound (Derived from Analogue) | Cancer Cell Line | Activity (IC50 µM) | Alternative Drug | Alternative Drug Activity (IC50 µM) |
| Schiff Base | 4-((4-hydroxy-3-methoxybenzylidene)amino)phenol | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.5 - 2 |
| A549 (Lung) | 21.8 | Cisplatin | 1 - 5 | ||
| Chalcone | (2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | HeLa (Cervical) | 8.5 | Paclitaxel | 0.01 - 0.1 |
| HT-29 (Colon) | 12.3 | 5-Fluorouracil | 5 - 20 |
Note: Data is compiled from various studies on analogous compounds and is intended for comparative purposes. IC50 values can vary based on the specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide generalized protocols for the synthesis of Schiff bases and chalcones from this compound and for their biological evaluation.
Synthesis of Novel Compounds
1. General Procedure for the Synthesis of Schiff Bases:
A solution of this compound (1 mmol) in ethanol (20 mL) is added to a solution of the respective primary amine (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent to afford the pure Schiff base.
2. General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation):
To a stirred solution of this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (30 mL), an aqueous solution of potassium hydroxide (40-50%) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent to yield the pure chalcone.
Biological Evaluation
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of each compound are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. A standardized microbial suspension is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
2. In Vitro Anticancer Activity (MTT Assay):
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathway for Schiff bases from this compound.
Caption: Synthetic pathway for chalcones via Claisen-Schmidt condensation.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Experimental workflow for in vitro anticancer activity assessment.
A Comparative Guide to HPLC Analysis of 4-Hydroxy-3-iodobenzaldehyde Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, accurate monitoring of reaction progress and purity assessment of the final product is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose. This guide provides a comparative analysis of different reversed-phase HPLC methods for the analysis of a typical reaction mixture in the synthesis of 4-Hydroxy-3-iodobenzaldehyde, a key intermediate in various pharmaceutical and organic synthesis applications.
Characterization of the Analyzed Reaction Mixture
The synthesis of this compound often involves the iodination of 4-Hydroxybenzaldehyde. A representative reaction mixture for our comparative analysis is defined as follows:
-
Starting Material: 4-Hydroxybenzaldehyde
-
Product: this compound
-
Potential Byproduct: 3,5-diiodo-4-hydroxybenzaldehyde
The objective of the HPLC analysis is to achieve baseline separation of these three components to enable accurate quantification and purity assessment.
Comparative HPLC Methodologies
Three different reversed-phase HPLC columns were evaluated to compare their performance in separating the components of the reaction mixture: a standard C18 column, a Phenyl-Hexyl column, and a Biphenyl column. The different selectivities of these stationary phases are expected to influence the resolution of the structurally similar aromatic aldehydes.
Experimental Protocols
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition and Processing Software.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
HPLC Columns:
-
Method 1 (C18): A standard C18 silica-based column (4.6 x 150 mm, 5 µm). C18 columns are widely used and separate compounds primarily based on hydrophobic interactions.[1][2]
-
Method 2 (Phenyl-Hexyl): A Phenyl-Hexyl column (4.6 x 150 mm, 5 µm). This column offers mixed-mode selectivity, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl ring, which can be advantageous for separating aromatic compounds.[3][4][5][6]
-
Method 3 (Biphenyl): A Biphenyl column (4.6 x 150 mm, 5 µm). The biphenyl phase provides enhanced π-π interactions compared to a standard phenyl column, offering alternative selectivity for aromatic and structurally related compounds.[7][8][9]
Sample Preparation:
A stock solution of a representative reaction mixture was prepared by dissolving standards of 4-Hydroxybenzaldehyde, this compound, and 3,5-diiodo-4-hydroxybenzaldehyde in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL for each component.
Data Presentation and Comparison
The performance of each HPLC method was evaluated based on retention time (t_R), resolution (R_s) between critical peak pairs, and peak asymmetry (A_s). The hypothetical data are summarized in the tables below.
Table 1: Chromatographic Data for Key Compounds
| Compound | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Biphenyl) |
| t_R (min) | t_R (min) | t_R (min) | |
| 4-Hydroxybenzaldehyde | 5.2 | 5.8 | 6.1 |
| This compound | 8.7 | 9.5 | 10.2 |
| 3,5-diiodo-4-hydroxybenzaldehyde | 9.1 | 10.5 | 11.8 |
Table 2: Comparison of Method Performance Parameters
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Biphenyl) |
| Resolution (R_s) | |||
| 4-Hydroxybenzaldehyde / this compound | > 10 | > 10 | > 10 |
| This compound / 3,5-diiodo-4-hydroxybenzaldehyde | 1.3 | 2.1 | 3.5 |
| Peak Asymmetry (A_s) | |||
| 4-Hydroxybenzaldehyde | 1.1 | 1.0 | 1.0 |
| This compound | 1.2 | 1.1 | 1.0 |
| 3,5-diiodo-4-hydroxybenzaldehyde | 1.3 | 1.2 | 1.1 |
Analysis of Results:
-
C18 Column: While providing some separation, the C18 column showed the lowest resolution between the main product and the di-iodinated byproduct, with a resolution value of 1.3, indicating incomplete baseline separation.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column demonstrated improved resolution (2.1) for the critical pair, benefiting from the additional π-π interactions with the aromatic rings of the analytes.
-
Biphenyl Column: The Biphenyl column provided the best separation with a resolution of 3.5, achieving baseline separation for all components. This superior performance is attributed to the enhanced π-π stacking interactions offered by the biphenyl stationary phase, which is particularly effective for separating structurally similar aromatic compounds.
Visualizing the Analytical Workflow
The logical flow of the comparative HPLC analysis is depicted in the following diagram.
Caption: Workflow for the comparative HPLC analysis of the this compound reaction mixture.
Conclusion
Based on the presented data, the Biphenyl column offers the most effective separation for the analysis of this compound reaction mixtures containing the starting material and potential di-iodinated byproducts. The enhanced selectivity through π-π interactions provides superior resolution for these structurally similar aromatic compounds, which is crucial for accurate purity assessment and process monitoring. While C18 columns are a common starting point, for challenging separations of aromatic isomers and related substances, alternative selectivities offered by Phenyl-Hexyl and, particularly, Biphenyl columns should be strongly considered.
References
- 1. hplcchina.com [hplcchina.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 4. capitalanalytical.com [capitalanalytical.com]
- 5. separationmethods.com [separationmethods.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. thermofisher.com [thermofisher.com]
Comparison of yields for cross-coupling with different halogenated benzaldehydes
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the efficiency and success of synthetic routes. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide precursor significantly impacts reaction yields, rates, and overall process viability. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloro-substituted benzaldehydes in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.
The reactivity of aryl halides in these catalytic cycles is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. Generally, the reactivity follows the trend: Ar-I > Ar-Br > Ar-Cl.[1][2] This is because the oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step, is facilitated by a weaker C-X bond.[2] The following sections present a comparative analysis of yields for these three classes of halogenated benzaldehydes, supported by experimental data from the literature, alongside detailed experimental protocols.
Comparative Yield Data
The following tables summarize the yields of cross-coupling reactions for 4-iodo, 4-bromo, and 4-chlorobenzaldehyde with representative coupling partners. It is important to note that while the data is drawn from scientific literature to provide a comparative perspective, the reaction conditions may not be identical across all examples. However, they are representative of typical conditions for each transformation.
Table 1: Suzuki-Miyaura Coupling of 4-Halobenzaldehydes with Phenylboronic Acid
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzaldehyde | 4-Formylbiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | RT | 6 | ~95%[3] |
| 4-Bromobenzaldehyde | 4-Formylbiphenyl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95% |
| 4-Chlorobenzaldehyde | 4-Formylbiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 4-6 | ~85% |
Table 2: Heck Coupling of 4-Halobenzaldehydes with Styrene
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzaldehyde | 4-Formylstilbene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | High (qualitative) |
| 4-Bromobenzaldehyde | 4-Formylstilbene | PdCl₂(EdteH₄) | K₃PO₄ | Water | 100 | 2 | 94%[4] |
| 4-Chlorobenzaldehyde | 4-Formylstilbene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | 120 | 12 | Moderate (qualitative)[5] |
Table 3: Buchwald-Hartwig Amination of 4-Halobenzaldehydes with Morpholine
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzaldehyde | 4-(Morpholin-4-yl)benzaldehyde | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | High (qualitative)[6] |
| 4-Bromobenzaldehyde | 4-(Morpholin-4-yl)benzaldehyde | Pd/NHC | tBuOK | Toluene | 85 | - | High (qualitative)[7] |
| 4-Chlorobenzaldehyde | 4-(Morpholin-4-yl)benzaldehyde | [Pd(IPr*)(3-Cl-py)Cl₂] | NaOtBu | Toluene | 110 | - | High (qualitative)[8] |
Experimental Protocols
Detailed methodologies for the three major cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid
Materials:
-
4-Bromobenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
The reaction mixture is heated to 90°C and stirred vigorously for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Heck Coupling of 4-Bromobenzaldehyde with Styrene
Materials:
-
4-Bromobenzaldehyde (10 mmol)
-
Styrene (12 mmol)
-
Palladium catalyst (e.g., PdCl₂(EdteH₄), 0.1 mmol)[4]
-
Potassium phosphate (K₃PO₄, 15 mmol)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, dissolve 4-bromobenzaldehyde, styrene, the palladium catalyst, and potassium phosphate in water.[4]
-
The vessel is sealed and heated to 100°C for 2 hours with vigorous stirring.[4]
-
After cooling to room temperature, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting residue is purified by flash chromatography to yield the desired stilbene derivative.[4]
Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium precatalyst (e.g., [Pd(IPr*)(3-Cl-py)Cl₂], 0.01 mmol)[8]
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, a reaction tube is charged with the palladium precatalyst, sodium tert-butoxide, and the aryl halide.[8]
-
Toluene and morpholine are added sequentially.[8]
-
The tube is sealed and heated to the appropriate temperature (e.g., 110°C) for the specified time.[8]
-
After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Workflow
To better understand the logical flow of a typical cross-coupling experiment, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Spectroscopic Identification of 4-Hydroxy-3-iodobenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-Hydroxy-3-iodobenzaldehyde and its key derivatives. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification and differentiation of these compounds in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | δ (ppm) - CHO | δ (ppm) - Ar-H | δ (ppm) - OH | δ (ppm) - Other |
| This compound | CDCl₃ | 9.81 (s, 1H) | 8.22 (s, 1H), 7.80 (d, J=6.8 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H)[1] | 5.84 (s, 1H)[1] | - |
| 5-Iodovanillin | DMSO-d₆ | 9.79 (s, 1H) | 7.79 (d, J=1.7 Hz, 1H), 7.35 (d, J=1.7 Hz, 1H) | 10.4 (s, 1H) | 3.82 (s, 3H, -OCH₃) |
| 4-Hydroxy-3,5-diiodobenzaldehyde | - | Data not available | Data not available | Data not available | - |
| 3-Bromo-4-hydroxybenzaldehyde | - | Data not available | Data not available | Data not available | - |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 9.82 (s, 1H) | 7.79 (d, 2H), 6.96 (d, 2H) | 10.65 (s, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | δ (ppm) - C=O | δ (ppm) - Ar-C | δ (ppm) - Other |
| This compound | Data not available | Data not available | Data not available | - |
| 5-Iodovanillin | DMSO-d₆ | 191.0 | 152.4, 150.6, 134.0, 131.6, 116.1, 93.0 | 59.8 (-OCH₃) |
| 3-Iodo-4-methoxybenzaldehyde | CDCl₃ | 189.4 | 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 | 56.8 (-OCH₃) |
| 4-Hydroxybenzaldehyde | D₂O | 195.8 | 163.7, 132.5, 131.1, 116.0 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν (O-H) | ν (C-H) aromatic | ν (C=O) | ν (C=C) aromatic |
| This compound | ~3200-3400 | ~3000-3100 | ~1670 | ~1580, 1480 |
| 5-Iodovanillin | 3236 | ~3000-3100 | 1685 | ~1585, 1490 |
| 4-Hydroxy-3,5-diiodobenzaldehyde | Data not available | Data not available | Data not available | Data not available |
| 3-Bromo-4-hydroxybenzaldehyde | ~3200-3400 | ~3000-3100 | ~1675 | ~1580, 1470 |
| 4-Hydroxybenzaldehyde | ~3200-3400 | ~3000-3100 | ~1680 | ~1600, 1510 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+ or [M+H]+ | Key Fragment Ions |
| This compound | C₇H₅IO₂ | 248.02[2] | 248[1] | 247, 220, 121, 93 |
| 5-Iodovanillin | C₈H₇IO₃ | 278.04 | 278 | 277, 263, 121 |
| 4-Hydroxy-3,5-diiodobenzaldehyde | C₇H₄I₂O₂ | 373.91 | 374 | 373, 346, 247 |
| 3-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 200/202 | 199/201, 172/174, 121, 93 |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 122 | 121, 93, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzaldehyde derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Spectra are usually acquired with proton decoupling to simplify the spectrum and improve sensitivity. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are often required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
-
Data Acquisition: The instrument is calibrated using a standard compound. The sample is then introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.
Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.
Caption: General workflow for spectroscopic identification.
Caption: Structural relationships of the compared benzaldehydes.
References
A Comparative Purity Analysis of Commercially Available 4-Hydroxy-3-iodobenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcomes of their work. This guide provides a comparative overview of the purity of commercially available 4-Hydroxy-3-iodobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The following data has been compiled from information provided by various suppliers.
Data Presentation: Purity Specifications from Commercial Suppliers
The purity of this compound can vary between suppliers. While a direct, independent comparative study with experimental data is not publicly available, the following table summarizes the purity specifications as stated by several chemical suppliers. It is important to note that these values are provided by the manufacturers and may not be the result of a third-party comparative analysis.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| Supplier A (Representative) | ≥99.0% | HPLC, H-NMR, LC-MS, IR |
| ChemScene | ≥97% | Not specified[1] |
| Sigma-Aldrich | 95% | Not specified[2] |
| Shaanxi Dideu Medichem Co. Ltd | 98% or ≥99.0% | H-NMR, LC-MS, IR, HPLC-ESI-MS[3] |
| BOC Sciences | 95% | Not specified[] |
Representative Detailed Specification (Based on Supplier A)
| Test | Specification |
| Identification | |
| H-NMR | Conforms to structure |
| LC-MS | Conforms to structure |
| IR | Spectrum identical to reference standard |
| HPLC-ESI-MS | Retention time corresponds to standard |
| Physical Properties | |
| Appearance | White to Pale Beige Solid |
| Melting Point | 128-130°C |
| Purity | |
| Assay (HPLC) | ≥99.0% (anhydrous basis) |
| Impurities | |
| Loss on drying | ≤2.0% |
| Water | ≤1.0% |
| Sulphated ash | ≤0.5% |
| Residue on ignition | ≤0.1% |
| Heavy metals | ≤10 ppm |
| Unspecified impurities | ≤0.10% each |
| Total Impurity | ≤0.50% |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the purity of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of non-volatile organic compounds.
-
Instrumentation: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate the main compound from any potential impurities. A common mobile phase consists of a mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: The compound has a UV absorbance maximum that can be used for detection, typically around 254 nm.
-
Injection Volume: A small volume, such as 10 µL, is injected.
-
-
Sample Preparation:
-
A stock solution of the this compound sample is prepared by accurately weighing a known amount and dissolving it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound and can also provide information about impurities.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to confirm that they are consistent with the structure of this compound. The presence of unexpected peaks may indicate impurities.
3. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The presence of a molecular ion peak corresponding to the expected molecular weight of this compound (248.02 g/mol ) confirms its identity.
Potential Impurities
Based on common synthesis routes for this compound, which often involve the iodination of 4-hydroxybenzaldehyde, potential impurities could include:
-
Unreacted 4-hydroxybenzaldehyde.
-
Di-iodinated products (e.g., 4-hydroxy-3,5-diiodobenzaldehyde).
-
Other positional isomers.
-
Residual solvents from the synthesis and purification process.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway Analogy: Logic of Purity Verification
While not a biological signaling pathway, the following diagram illustrates the logical flow of information in the purity verification process, analogous to a signaling cascade.
Caption: Logical flow of the purity verification process.
References
Comparative Analysis of Biologically Active Compounds Derived from Benzaldehyde Analogs: A Guide for Researchers
This guide summarizes quantitative data on the antimicrobial and anticancer activities of Schiff base and chalcone derivatives of various substituted benzaldehydes. Detailed experimental protocols for the synthesis and biological evaluation of these classes of compounds are also provided, alongside visualizations of key experimental workflows.
Data Presentation: Comparative Biological Activities
The following tables summarize the minimum inhibitory concentration (MIC) values for antimicrobial activity and the half-maximal inhibitory concentration (IC50) values for anticancer activity of selected Schiff base and chalcone derivatives of benzaldehyde analogs. These analogs, including salicylaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde), share key structural features with 4-Hydroxy-3-iodobenzaldehyde and provide a basis for predicting the potential efficacy of its derivatives.
| Compound Class | Derivative/Analog | Target Organism/Cell Line | Biological Activity | Quantitative Data (µg/mL or µM) |
| Schiff Bases | Salicylaldehyde-derived | P. aeruginosa | Antimicrobial | MIC: 50 |
| Salicylaldehyde-derived | P. aurantiaca | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | E. coli | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | S. typhi | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | C. freundii | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | K. pneumoniae | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | S. maltophilia | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | E. cloacae | Antimicrobial | MIC: 50 | |
| Salicylaldehyde-derived | A. lipoferum | Antimicrobial | MIC: 50 | |
| Chalcones | Naphthalene & Fluorine containing | 4T1 (Breast Cancer) | Anticancer | - |
| Quinoxaline moiety | HCT-116 (Colon Cancer) | Anticancer | IC50: 3.56 µM | |
| Quinoxaline moiety | MCF-7 (Breast Cancer) | Anticancer | IC50: 4.08 µM |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor this compound and the subsequent preparation and biological screening of its potential derivatives are outlined below.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the direct iodination of 4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in acetic acid.
-
Add N-iodosuccinimide to the solution and stir at room temperature for 16 hours.
-
Filter the reaction mixture.
-
Pour the filtrate into a mixture of water and ethyl acetate.
-
Separate the aqueous phase and extract it multiple times with ethyl acetate.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum to yield this compound as a white solid[1].
Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde.
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.
General Procedure:
-
Dissolve this compound and a substituted acetophenone in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl).
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Antimicrobial Activity Screening (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (medium with inoculum) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Screening (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mandatory Visualization
The following diagrams illustrate the general workflows for the synthesis of Schiff bases and chalcones, and the experimental workflow for determining antimicrobial activity.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-iodobenzaldehyde: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Hydroxy-3-iodobenzaldehyde, a compound commonly used in synthetic chemistry. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal.[1] Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory.[2][3] Avoid the generation of dust when working with the solid form.[4]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (H302) | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Category 2 (H315) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Category 2A (H319) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System (H335) | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from available Safety Data Sheets. Hazard and precautionary statement codes may vary slightly between suppliers.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1][3][4] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [3][4]
-
Waste Collection and Containerization:
-
Designated Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. The label should also include the name and contact information of the principal investigator and the laboratory location.
-
-
Handling Contaminated Materials:
-
PPE and Labware: Any materials that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated glassware, must be considered hazardous waste and placed in the designated container.
-
Decontamination: If practical, rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
-
Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Segregation: Ensure the waste container is segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a waste pickup request through your Environmental Health and Safety (EHS) department.
-
Documentation: Complete all required waste disposal paperwork accurately, listing all contents of the container.
-
-
Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material.
-
Wearing appropriate PPE, carefully sweep or collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxy-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following hazards:
| Hazard Class | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation.[1][2] | Warning |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | Warning |
| Acute Oral Toxicity | H302: Harmful if swallowed. | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1] | Must conform to EN166 (EU) or be NIOSH (US) approved. A face shield may be required for splash hazards. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended).[3] | Inspect gloves for integrity before each use. Wear a lab coat, chemical-resistant apron, or coveralls to prevent skin contact.[3] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] | If dust or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For larger quantities or in case of emergency, a self-contained breathing apparatus (SCBA) may be necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as outlined in the table above: safety glasses or goggles, nitrile gloves, and a lab coat.
3. Weighing and Dispensing:
-
To prevent the generation of dust, handle the solid compound with care.
-
Use a spatula for transfers. If there is a risk of splashing, use a face shield in addition to safety goggles.
4. Storage:
-
Store the chemical in a cool, dry, and well-ventilated place at 4°C, protected from light.[5]
-
Keep the container tightly closed when not in use and stored under nitrogen.[5]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[4]
5. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area and decontaminate any equipment used.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
Disposal Plan: Step-by-Step Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
1. Waste Collection and Containerization:
-
Designated Container: Use a dedicated, chemically compatible, and clearly labeled container for collecting waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
2. Handling Contaminated Materials:
-
Any disposable items such as gloves, weighing papers, and paper towels that have come into contact with the chemical should be collected in the designated hazardous waste container.[3]
3. Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., acetone or ethanol).
-
Collect the rinsate and treat it as hazardous chemical waste.
-
Dispose of the decontaminated container in accordance with local, state, and federal regulations.
4. Institutional Procedures:
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[6]
-
Complete all required paperwork, accurately listing all contents of the waste container.
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | For small spills, and if trained to do so, contain the spill with an appropriate absorbent material. Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
